Fmoc-Dab(Mtt)-OH Fmoc-Dab(Mtt)-OH
Brand Name: Vulcanchem
CAS No.: 851392-68-2
VCID: VC0557493
InChI: InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)
SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C39H36N2O4
Molecular Weight: 596.7 g/mol

Fmoc-Dab(Mtt)-OH

CAS No.: 851392-68-2

Cat. No.: VC0557493

Molecular Formula: C39H36N2O4

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dab(Mtt)-OH - 851392-68-2

Specification

CAS No. 851392-68-2
Molecular Formula C39H36N2O4
Molecular Weight 596.7 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid
Standard InChI InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)
Standard InChI Key RXKBBKLPMHPIKD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Properties

Fmoc-Dab(Mtt)-OH possesses distinct chemical properties that influence its behavior during peptide synthesis and storage.

Physical and Chemical Characteristics

The compound has the molecular formula C39H36N2O4 with a molecular weight of 596.71 g/mol . It exists as a solid at room temperature and requires specific storage conditions for maintaining stability.

Stability and Reactivity

The compound is known to be susceptible to rapid lactamization under various conditions, particularly during coupling reactions in peptide synthesis . This intramolecular cyclization represents a significant challenge when incorporating this building block into peptide sequences and necessitates specific protocols to achieve successful coupling .

Solubility Properties

Appropriate solvents must be selected to prepare stock solutions according to the solubility characteristics of the compound . The general recommendation is to store prepared solutions separately to avoid product degradation from repeated freezing and thawing cycles .

Key Chemical Data

The following table summarizes the essential chemical properties of Fmoc-Dab(Mtt)-OH:

PropertyValue
CAS Number851392-68-2
Molecular FormulaC39H36N2O4
Molecular Weight596.71 g/mol
Purity Standard>97.00%
Storage Conditions2-8°C, protected from light

Table 1: Physical and chemical properties of Fmoc-Dab(Mtt)-OH .

Synthesis and Preparation Methods

The synthesis of Fmoc-Dab(Mtt)-OH involves specific procedures to attach the respective protecting groups to the diaminobutyric acid core structure.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical. The following table provides guidelines for preparing solutions at different concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.6759 mL8.3793 mL16.7586 mL
5 mM0.3352 mL1.6759 mL3.3517 mL
10 mM0.1676 mL0.8379 mL1.6759 mL

Table 2: Volume of solvent required to prepare Fmoc-Dab(Mtt)-OH solutions at different concentrations .

Applications in Peptide Synthesis

Fmoc-Dab(Mtt)-OH serves specific functions in peptide synthesis that make it valuable despite its challenging nature.

Role in Solid-Phase Peptide Synthesis

Challenges and Limitations

The use of Fmoc-Dab(Mtt)-OH in peptide synthesis presents significant challenges that researchers must address.

Lactamization Problem

The most notable limitation of Fmoc-Dab(Mtt)-OH is its tendency to undergo rapid lactamization under various conditions during solid-phase peptide synthesis . This side reaction results in abnormally poor coupling efficiency, which can compromise the quality and yield of the synthesized peptides .

Coupling Reagent Effects

Research has demonstrated that lactamization occurs with various coupling reagents, making this a persistent challenge regardless of the specific protocol employed . This intrinsic reactivity is related to the structural features of the compound and requires special consideration during peptide synthesis .

Alternative Approaches

Given the challenges associated with Fmoc-Dab(Mtt)-OH, researchers have developed alternative strategies to achieve successful incorporation or to use different building blocks.

Optimized Coupling Protocol

Research Findings and Recent Developments

Recent research has provided valuable insights into the behavior of Fmoc-Dab(Mtt)-OH during peptide synthesis.

Lactamization Mechanism

Studies have revealed that Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under conditions typically employed for coupling in solid-phase peptide synthesis . This intramolecular cyclization results in the formation of a lactam structure, which prevents effective coupling with the growing peptide chain .

Experimental Evidence

The lactamization reaction has been experimentally verified through various analytical techniques. After reaction with coupling reagents, the lactamized product can be isolated and characterized following dilution with ethyl acetate, washing with water and brine, concentration, and purification by column chromatography on silica gel (Hex:EA = 4:1) .

Impact on Peptide Synthesis

The lactamization of Fmoc-Dab(Mtt)-OH significantly impacts peptide synthesis workflows, requiring either specialized protocols or alternative building blocks . This issue represents an important consideration for researchers planning to incorporate this building block in their peptide designs .

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